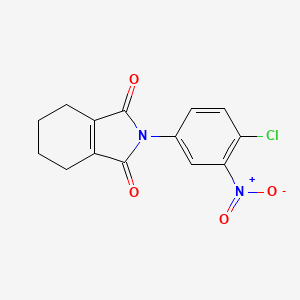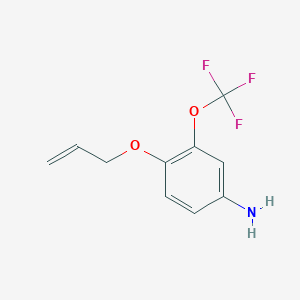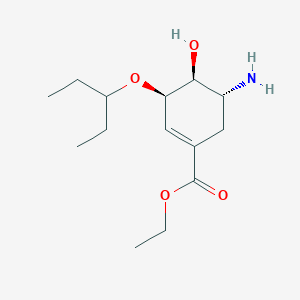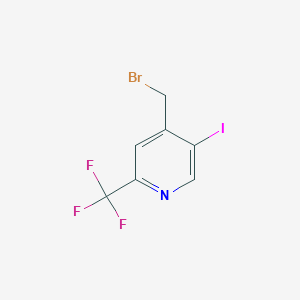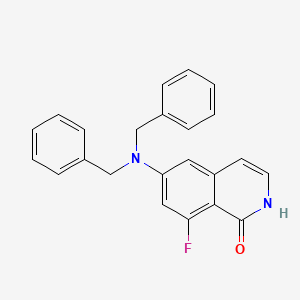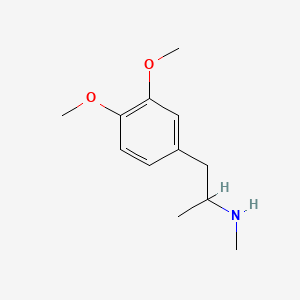![molecular formula C9H11BrO2 B8680131 [3-(bromomethyl)-5-methoxyphenyl]methanol](/img/structure/B8680131.png)
[3-(bromomethyl)-5-methoxyphenyl]methanol
描述
[3-(bromomethyl)-5-methoxyphenyl]methanol is an organic compound with a benzene ring substituted with bromomethyl, hydroxymethyl, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: [3-(bromomethyl)-5-methoxyphenyl]methanol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxymethyl-5-methoxy-benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
化学反应分析
Types of Reactions: [3-(bromomethyl)-5-methoxyphenyl]methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Major Products:
Substitution: 1-Azidomethyl-3-hydroxymethyl-5-methoxy-benzene.
Oxidation: 1-Bromomethyl-3-formyl-5-methoxy-benzene.
Reduction: 1-Methyl-3-hydroxymethyl-5-methoxy-benzene.
科学研究应用
[3-(bromomethyl)-5-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-(bromomethyl)-5-methoxyphenyl]methanol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the hydroxymethyl group is converted to a formyl or carboxyl group through the transfer of electrons to the oxidizing agent.
相似化合物的比较
1-Bromomethyl-3-methoxy-5-methylbenzene: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-Bromo-3-bromomethyl-5-methoxy-benzene: Similar structure but with an additional bromine atom.
1-Bromo-3-methoxy-5-nitrobenzene: Similar structure but with a nitro group instead of a hydroxymethyl group.
Uniqueness: [3-(bromomethyl)-5-methoxyphenyl]methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups on the same benzene ring, which allows for a diverse range of chemical reactions and applications.
属性
分子式 |
C9H11BrO2 |
|---|---|
分子量 |
231.09 g/mol |
IUPAC 名称 |
[3-(bromomethyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,11H,5-6H2,1H3 |
InChI 键 |
LVTGGKXMJNUTAC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)CBr)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
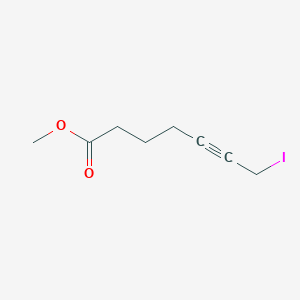
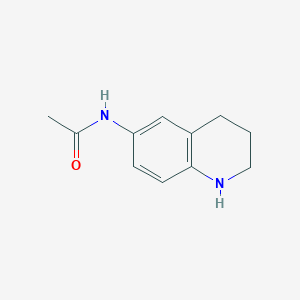
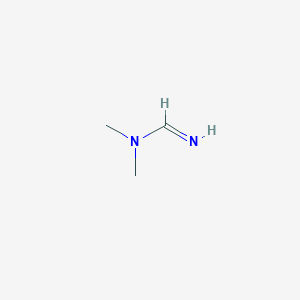
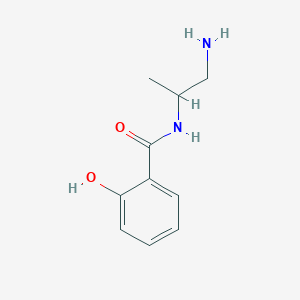
![Methyl 3-{[(1-ethoxyethylidene)amino]oxy}propanoate](/img/structure/B8680074.png)
![[(3-Chloro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B8680090.png)
